An In-depth Technical Guide to Methanesulfonyl Chloride in Organic Chemistry
An In-depth Technical Guide to Methanesulfonyl Chloride in Organic Chemistry
For researchers, scientists, and professionals in drug development, mastering the use of key reagents is paramount to innovation and success. Methanesulfonyl chloride (MsCl), a cornerstone of modern organic synthesis, stands out for its versatility and efficiency in a vast array of chemical transformations. This guide provides an in-depth exploration of methanesulfonyl chloride, moving beyond basic principles to offer field-proven insights, detailed protocols, and a thorough understanding of its applications in the synthesis of complex molecules, particularly within the pharmaceutical industry.
Core Principles and Physicochemical Properties of Methanesulfonyl Chloride
Methanesulfonyl chloride, often abbreviated as MsCl, is an organosulfur compound with the chemical formula CH₃SO₂Cl.[1] It is a colorless to pale yellow liquid with a pungent odor, valued for its high reactivity as an electrophile.[1][2] The methanesulfonyl group (CH₃SO₂–), or mesyl group (Ms), is a key functional moiety that MsCl efficiently introduces into organic molecules.
Below is a summary of its key physicochemical properties:
| Property | Value |
| CAS Number | 124-63-0[1] |
| Molecular Formula | CH₃SO₂Cl[1] |
| Molar Mass | 114.54 g/mol [1] |
| Appearance | Colorless liquid[1] |
| Density | 1.480 g/cm³[1] |
| Boiling Point | 161 °C (at 730 mmHg)[1] |
| Melting Point | -32 °C[1] |
| Solubility | Soluble in polar organic solvents; reacts with water and alcohols.[1] |
Safety and Handling: Methanesulfonyl chloride is a highly toxic, corrosive, and lachrymatory substance that reacts exothermically with water and other nucleophiles.[1][3] It must be handled with appropriate personal protective equipment, including chemical-resistant gloves, safety goggles or a face shield, and a lab coat, within a well-ventilated fume hood.[3]
The Cornerstone Reaction: Mesylation of Alcohols
The primary and most widespread application of methanesulfonyl chloride is the conversion of alcohols into methanesulfonates, or mesylates.[1][3] This transformation is fundamental in organic synthesis as it converts a poor leaving group, the hydroxyl group (-OH), into an excellent leaving group, the mesylate group (-OMs).[3] The resulting mesylate is readily displaced by a wide range of nucleophiles, facilitating crucial bond-forming reactions.
The Sulfene Mechanism: A Departure from the Norm
The mesylation of alcohols with MsCl in the presence of a non-nucleophilic base like triethylamine (Et₃N) is widely believed to proceed through a highly reactive intermediate called sulfene (CH₂=SO₂).[1] This mechanism distinguishes it from the analogous reaction with p-toluenesulfonyl chloride (TsCl).[1]
The reaction is thought to proceed via an E1cB elimination mechanism where the base abstracts a proton from the methyl group of MsCl to generate the sulfene intermediate. The alcohol then attacks the highly electrophilic sulfur of the sulfene, followed by a rapid proton transfer to yield the mesylate.[1] Isotope labeling studies and the trapping of the transient sulfene as cycloadducts provide strong evidence for this mechanistic proposal.[1]
Experimental Protocols: From the Bench to Scale-Up
A key to successful synthesis is a robust and reproducible experimental protocol. The following sections provide detailed methodologies for common applications of methanesulfonyl chloride.
General Protocol for the Mesylation of Primary and Secondary Alcohols
This protocol is a widely applicable method for the efficient conversion of primary and secondary alcohols to their corresponding mesylates. [4] Materials:
-
Alcohol (1.0 eq)
-
Anhydrous Dichloromethane (DCM)
-
Triethylamine (Et₃N) (1.5 eq)
-
Methanesulfonyl Chloride (MsCl) (1.2 eq)
-
Water
-
Brine
-
Anhydrous Sodium Sulfate (Na₂SO₄)
Procedure:
-
Dissolve the alcohol in anhydrous DCM (approximately 10 volumes) in a round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (e.g., nitrogen or argon).
-
Cool the solution to 0 °C in an ice bath.
-
Add triethylamine dropwise to the stirred solution.
-
Slowly add methanesulfonyl chloride dropwise to the reaction mixture. Maintain the temperature at 0 °C during the addition.
-
Stir the reaction at 0 °C for 4 hours. If the reaction has not reached completion (as monitored by TLC), allow the mixture to warm to room temperature and stir for an additional 2 hours. [4]6. Upon completion, quench the reaction by adding cold water.
-
Transfer the mixture to a separatory funnel and separate the layers.
-
Extract the aqueous layer with DCM.
-
Combine the organic layers and wash successively with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude mesylate.
-
Purify the product by column chromatography on silica gel if necessary.
Mesylation of Sterically Hindered Alcohols: A Case Study with Neopentyl Alcohol
The high reactivity and small steric profile of the sulfene intermediate make MsCl particularly effective for the mesylation of sterically hindered alcohols, such as neopentyl alcohol, where other sulfonylating agents like TsCl may be less efficient. [5] Protocol Adaptation for Hindered Alcohols:
-
Extended Reaction Time/Elevated Temperature: While the general protocol often suffices, more hindered substrates may require longer reaction times or allowing the reaction to proceed at room temperature. [4]* Choice of Base: While triethylamine is common, other non-nucleophilic bases such as diisopropylethylamine (DIPEA) can also be employed.
Troubleshooting Common Issues in Mesylation Reactions
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Incomplete Reaction | - Presence of water in reagents or solvent.- Insufficient reaction time or temperature.- Incorrect stoichiometry of base or MsCl. | - Ensure all reagents and glassware are anhydrous.- Increase reaction time or allow to stir at room temperature.- Verify the stoichiometry of all reagents. |
| Formation of Alkyl Chloride Byproduct | - Reaction temperature is too high.- Use of a more nucleophilic base (e.g., pyridine). | - Maintain a low reaction temperature (0 °C) during MsCl addition.- Use a non-nucleophilic base like triethylamine or 2,6-lutidine. [6] |
| Low Yield | - Decomposition of MsCl upon storage.- Inefficient stirring in heterogeneous mixtures.- Substrate sensitivity. | - Use freshly distilled or high-purity MsCl.- Ensure vigorous stirring.- For sensitive substrates, consider using methanesulfonic anhydride to avoid the formation of HCl. [3] |
Methanesulfonyl Chloride in the Synthesis of Pharmaceuticals
The utility of methanesulfonyl chloride is prominently showcased in the multi-step synthesis of numerous active pharmaceutical ingredients (APIs).
Case Study: Synthesis of Nirmatrelvir (Paxlovid™)
Nirmatrelvir, the active component of the antiviral drug Paxlovid™, is a potent inhibitor of the SARS-CoV-2 main protease. The synthesis of a key bicyclic amino acid fragment of nirmatrelvir utilizes methanesulfonyl chloride to facilitate a crucial intramolecular cyclization.
In a key step, the hydroxyl group of a Boc-protected trans-4-hydroxy-L-proline benzyl ester derivative is converted to a mesylate using methanesulfonyl chloride in the presence of triethylamine and a catalytic amount of 4-dimethylaminopyridine (DMAP). [7]This transformation converts the hydroxyl group into an excellent leaving group, setting the stage for a subsequent intramolecular nucleophilic substitution to form the bicyclic core.
Role in the Synthesis of Darunavir
While the final sulfonamide bond in the HIV protease inhibitor Darunavir is typically formed using a substituted benzenesulfonyl chloride, methanesulfonyl chloride can be employed in related synthetic strategies and for the activation of hydroxyl groups in precursor molecules. [3][8][9][10][11]For example, in the synthesis of darunavir analogs, a common strategy involves the sulfonylation of an amine intermediate with a suitable sulfonyl chloride. [3][9]Although not directly incorporating the mesyl group into the final structure, the principles of sulfonamide formation with sulfonyl chlorides are central to its synthesis.
Beyond Mesylation: Expanding the Synthetic Utility of MsCl
While the conversion of alcohols to mesylates is its most frequent application, the reactivity of methanesulfonyl chloride extends to other important transformations.
Formation of Methanesulfonamides
Methanesulfonyl chloride readily reacts with primary and secondary amines to form highly stable methanesulfonamides. [1]This reaction is a cornerstone in medicinal chemistry, as the sulfonamide functional group is a key pharmacophore in a wide range of drugs. The resulting methanesulfonamides are very resistant to hydrolysis under both acidic and basic conditions. [1]This stability also makes the mesyl group a useful protecting group for amines, which can be cleaved under reductive conditions using reagents like lithium aluminum hydride. [1]
Synthesis of Heterocycles: The Aziridine Ring
Methanesulfonyl chloride is a valuable reagent for the synthesis of aziridines, a strained three-membered heterocyclic motif present in many biologically active molecules. A common and efficient method involves the one-pot conversion of β-amino alcohols to N-sulfonylated aziridines.
Detailed Protocol: One-Pot Synthesis of a Chiral N-Tosyl Aziridine from a β-Amino Alcohol
This protocol describes a general procedure for the synthesis of chiral N-tosyl aziridines from readily available β-amino alcohols, which can be adapted using methanesulfonyl chloride for the synthesis of N-mesyl aziridines. [5] Materials:
-
β-Amino alcohol (1.0 eq)
-
Anhydrous Acetonitrile (MeCN) or Dichloromethane (DCM)
-
Potassium Carbonate (K₂CO₃) or Potassium Hydroxide (KOH)
-
p-Toluenesulfonyl Chloride (TsCl) or Methanesulfonyl Chloride (MsCl) (2.2 - 3.5 eq)
Procedure:
-
To a stirred suspension of the β-amino alcohol and the base (e.g., K₂CO₃ in MeCN for more substituted systems, or aqueous KOH in DCM for less hindered ones) at room temperature, add the sulfonyl chloride portion-wise or as a solution in the reaction solvent. [12]2. The reaction is typically exothermic and may require cooling to maintain the desired temperature.
-
Stir the reaction mixture at room temperature until the starting material is consumed (monitor by TLC).
-
Upon completion, filter off the inorganic salts and concentrate the filtrate under reduced pressure.
-
The crude product can be purified by column chromatography or recrystallization.
This one-pot procedure involves the initial N-sulfonylation of the amino group, followed by O-sulfonylation of the hydroxyl group, and finally an intramolecular Sₙ2 displacement of the sulfonate ester by the sulfonamide nitrogen to form the aziridine ring.
Conclusion: A Versatile and Indispensable Reagent
Methanesulfonyl chloride is a powerful and versatile reagent that plays a critical role in modern organic synthesis, particularly in the context of drug discovery and development. Its ability to efficiently convert alcohols into excellent leaving groups with retention of stereochemistry provides a reliable strategy for a wide range of nucleophilic substitution and elimination reactions. Furthermore, its utility in the formation of stable sulfonamides and the synthesis of important heterocyclic scaffolds like aziridines underscores its broad applicability. A thorough understanding of its reactivity, including the nuances of the sulfene mechanism, coupled with the implementation of robust and optimized experimental protocols, enables chemists to harness the full potential of this indispensable reagent in the creation of complex and medicinally important molecules.
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